Cas no 333363-79-4 (1-Phenyl-5-(trifluoromethyl)-1H-pyrazole)
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
- 1-phenyl-5-(trifluoromethyl)pyrazole
- 1H-Pyrazole, 1-phenyl-5-(trifluoromethyl)-
- 1-phenyl-5-trifluoromethyl-1H-pyrazole
- 5-trifluoromethyl-1-phenyl-1H-pyrazole
- ACN-000379
- AGN-PC-00PK8N
- AK139536
- I14-13852
- SureCN4988967
- AKOS015901515
- A5949
- SCHEMBL4988967
- DTXSID10573694
- BS-28371
- 333363-79-4
- BLXJKGWWZMVMKJ-UHFFFAOYSA-N
- DB-312324
- 5-(TRIFLUOROMETHYL)-1-PHENYL-1H-PYRAZOLE
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- MDL: MFCD15142939
- Inchi: 1S/C10H7F3N2/c11-10(12,13)9-6-7-14-15(9)8-4-2-1-3-5-8/h1-7H
- InChI Key: BLXJKGWWZMVMKJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=NN1C1C=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 212.05613272g/mol
- Monoisotopic Mass: 212.05613272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.8Ų
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188024-5g |
1-phenyl-5-(trifluoromethyl)-1H-pyrazole |
333363-79-4 | 95% | 5g |
$751 | 2021-08-05 | |
| Alichem | A049002781-1g |
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole |
333363-79-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM188024-1g |
1-phenyl-5-(trifluoromethyl)-1H-pyrazole |
333363-79-4 | 95% | 1g |
$322 | 2023-02-02 | |
| Chemenu | CM188024-5g |
1-phenyl-5-(trifluoromethyl)-1H-pyrazole |
333363-79-4 | 95% | 5g |
$1006 | 2023-02-02 | |
| A2B Chem LLC | AF87790-1g |
1-Phenyl-5-(trifluoromethyl)pyrazole |
333363-79-4 | 97% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AF87790-5g |
1-Phenyl-5-(trifluoromethyl)pyrazole |
333363-79-4 | 97% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AF87790-10g |
1-Phenyl-5-(trifluoromethyl)pyrazole |
333363-79-4 | 97% | 10g |
$662.00 | 2024-04-20 | |
| 1PlusChem | 1P00CM5Q-1g |
5-(TRIFLUOROMETHYL)-1-PHENYL-1H-PYRAZOLE |
333363-79-4 | 97% | 1g |
$185.00 | 2025-02-26 | |
| 1PlusChem | 1P00CM5Q-5g |
5-(TRIFLUOROMETHYL)-1-PHENYL-1H-PYRAZOLE |
333363-79-4 | 97% | 5g |
$528.00 | 2025-02-26 | |
| 1PlusChem | 1P00CM5Q-10g |
5-(TRIFLUOROMETHYL)-1-PHENYL-1H-PYRAZOLE |
333363-79-4 | 97% | 10g |
$870.00 | 2025-02-26 |
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Suppliers
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Related Literature
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Helio G. Bonacorso,Gean M. Dal Forno,Carson Wiethan,Alex Ketzer,Nilo Zanatta,Clarissa P. Frizzo,Marcos A. P. Martins,Mark Stradiotto RSC Adv. 2017 7 43957
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Carson Wiethan,Wilian C. Rosa,Helio G. Bonacorso,Mark Stradiotto Org. Biomol. Chem. 2016 14 2352
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Thang Ngoc Ngo,Syeda Abida Ejaz,Tran Quang Hung,Tuan Thanh Dang,Jamshed Iqbal,Joanna Lecka,Jean Sévigny,Peter Langer Org. Biomol. Chem. 2015 13 8277
Additional information on 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole: Recent Advances and Applications
The compound with CAS No 333363-79-4, commonly referred to as 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole, has garnered significant attention in the scientific community due to its unique chemical properties and diverse applications. This pyrazole derivative, characterized by its phenyl and trifluoromethyl substituents, exhibits a range of interesting behaviors that make it a valuable compound in various fields. Recent studies have highlighted its potential in pharmaceuticals, agrochemicals, and materials science, underscoring the importance of understanding its structure-function relationships.
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole belongs to the broader class of pyrazole derivatives, which are known for their aromaticity and ability to form hydrogen bonds. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can significantly influence the compound's reactivity and stability. This makes it a promising candidate for applications where electronic properties are critical, such as in sensors or electronic materials.
Recent research has focused on the synthesis and characterization of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole. Scientists have explored various synthetic pathways, including condensation reactions and catalytic methods, to optimize its production. The use of microwave-assisted synthesis has been particularly effective, reducing reaction times while maintaining high yields. These advancements have made the compound more accessible for large-scale applications.
In the pharmaceutical industry, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole has shown potential as a lead compound for drug development. Its ability to inhibit certain enzymes and receptors has been extensively studied. For instance, recent studies have demonstrated its efficacy as an anti-inflammatory agent, with promising results in preclinical models. Additionally, its antitumor properties have been explored, with research indicating potential activity against various cancer cell lines.
The agricultural sector has also benefited from the unique properties of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole. It has been investigated as a component in pesticides and herbicides due to its ability to target specific enzymes in pests and weeds. Recent field trials have shown improved crop yields when treated with formulations containing this compound, highlighting its practical applications in sustainable agriculture.
From a materials science perspective, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole has been studied for its potential in organic electronics. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have reported enhanced charge transport properties when this compound is incorporated into device architectures, suggesting its role in next-generation electronic materials.
In conclusion, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS No 333363-79-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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